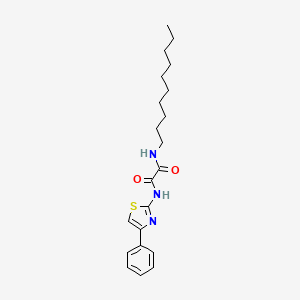
8-(Propylthio)theobromine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Propylthio)theobromine: is a synthetic derivative of theobromine, a naturally occurring compound found in cocoa beans Theobromine is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propylthio)theobromine typically involves the alkylation of theobromine with a propylthiol reagent. One common method includes:
Starting Material: Theobromine.
Reagent: Propylthiol (C3H7SH).
Catalyst: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(Propylthio)theobromine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the propylthio group.
Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield 8-(Propylsulfinyl)theobromine or 8-(Propylsulfonyl)theobromine.
Scientific Research Applications
8-(Propylthio)theobromine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylthio substitution on theobromine derivatives.
Biology: Researchers investigate its potential as a stimulant and its effects on various biological systems.
Medicine: Studies explore its potential therapeutic applications, such as bronchodilation and diuretic effects.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 8-(Propylthio)theobromine involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Theobromine: The parent compound, known for its mild stimulant effects.
Caffeine: A similar xanthine derivative with stronger stimulant properties.
8-(Methylthio)theobromine: Another alkylthio derivative with different pharmacological properties.
Uniqueness
8-(Propylthio)theobromine is unique due to the presence of the propylthio group, which alters its chemical and biological properties compared to other theobromine derivatives. This modification can lead to differences in solubility, metabolic stability, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
74039-58-0 |
|---|---|
Molecular Formula |
C10H14N4O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3,7-dimethyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-4-5-17-10-11-7-6(13(10)2)8(15)12-9(16)14(7)3/h4-5H2,1-3H3,(H,12,15,16) |
InChI Key |
OWVDTHIYHTUYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994121.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994143.png)
![2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11994148.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11994159.png)
![2-methyl-N'-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide](/img/structure/B11994162.png)

![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)
![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)

![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)
